4-Ethoxy-2-methylphenyl methyl sulfide

Lipophilicity Drug design Solvent partitioning

4-Ethoxy-2-methylphenyl methyl sulfide (CAS 1783-80-8) is a trisubstituted aromatic sulfide bearing ethoxy, methyl, and methylthio substituents on a benzene ring. With a molecular formula of C10H14OS and a molecular weight of 182.28 g/mol, it serves as a lipophilic building block (LogP 3.12) in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol
Cat. No. B8001117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-methylphenyl methyl sulfide
Molecular FormulaC10H14OS
Molecular Weight182.28 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)SC)C
InChIInChI=1S/C10H14OS/c1-4-11-9-5-6-10(12-3)8(2)7-9/h5-7H,4H2,1-3H3
InChIKeyYQZDTWNTEMNIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-2-methylphenyl methyl sulfide (CAS 1783-80-8): Procurement-Grade Physicochemical Baseline


4-Ethoxy-2-methylphenyl methyl sulfide (CAS 1783-80-8) is a trisubstituted aromatic sulfide bearing ethoxy, methyl, and methylthio substituents on a benzene ring . With a molecular formula of C10H14OS and a molecular weight of 182.28 g/mol, it serves as a lipophilic building block (LogP 3.12) in the synthesis of pharmaceuticals, agrochemicals, and functional materials . Its combination of an electron-donating ethoxy group and an ortho-methyl group creates a distinct steric and electronic environment around the sulfur center that differentiates it from simpler aryl methyl sulfide analogs [1].

1
Lipophilic building block for pharmaceutical and agrochemical synthesis
2
Selection context for ortho-methyl steric differentiation studies
3
Supports workflow requiring electron-rich aromatic sulfide core

Why 4-Ethoxy-2-methylphenyl methyl sulfide Cannot Be Simply Interchanged with Demethyl or Methoxy Analogs


Although several aryl methyl sulfides share the same C9H12OS or C10H14OS molecular formula, substitution patterns critically alter lipophilicity, polar surface area, and steric accessibility of the sulfur atom. The 2-methyl group in 4-ethoxy-2-methylphenyl methyl sulfide introduces ortho steric hindrance that directly modulates oxidation kinetics, as established by class-level kinetic studies showing that ortho-substituted aryl methyl sulfides react significantly slower than their para-substituted counterparts with electrophilic oxidants [1]. Furthermore, replacing the ethoxy group with methoxy reduces LogP by approximately 0.39 units and increases TPSA by over 25 Ų, which can alter membrane permeability and partitioning behavior in biological or chromatographic systems . These are not marginal differences—they represent quantifiable shifts that can affect reaction yields, purification protocols, and biological readouts.

Lipophilicity Demethyl or methoxy analogs may shift LogP by 0.3–0.4 units, altering partition behavior and purification profiles.
Steric Profile Non-ortho-substituted analogs may not reproduce the steric shielding effect on sulfur oxidation kinetics.
Molar Stoichiometry 8.3% molecular weight difference vs des-methyl analogs impacts molar calculations; direct substitution may alter reaction stoichiometry.

4-Ethoxy-2-methylphenyl methyl sulfide: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Advantage: +0.31 LogP Units Higher Than the Des-Methyl Analog

4-Ethoxy-2-methylphenyl methyl sulfide (LogP = 3.12) is 0.31 LogP units more lipophilic than its direct des-methyl analog, 4-ethoxyphenyl methyl sulfide (LogP = 2.81), and 0.39 units more lipophilic than its methoxy analog, 4-methoxy-2-methylphenyl methyl sulfide (LogP = 2.73) . This difference corresponds to a predicted ~2-fold increase in octanol-water partition coefficient per 0.3 LogP units and may confer enhanced membrane permeability or altered retention in reversed-phase chromatographic purification.

LogP Difference
Cross-study comparable
ΔLogP +0.31 to +0.39
Reported higher lipophilicity vs des-methyl and methoxy analogs.
Computed LogP values; may support membrane partitioning context.
Lipophilicity Drug design Solvent partitioning

Reduced Topological Polar Surface Area: TPSA 9.23 Ų vs 34.53 Ų for the Methoxy Analog

The topological polar surface area (TPSA) of 4-ethoxy-2-methylphenyl methyl sulfide is 9.23 Ų, compared to 34.53 Ų for the methoxy analog 4-methoxy-2-methylphenyl methyl sulfide (CAS 22583-04-6) [1]. This 25.3 Ų reduction in TPSA arises from replacement of the methoxy oxygen with an ethoxy group plus the presence of the 2-methyl group altering molecular conformation. In medicinal chemistry, compounds with TPSA < 60 Ų are generally predicted to have good blood-brain barrier penetration, but the unusually low TPSA of the target compound (well below 20 Ų) distinguishes it as an exceptionally non-polar scaffold relative to its oxygen-rich analogs.

TPSA Reduction
Cross-study comparable
TPSA 9.23 vs 34.53 Ų
73% lower polar surface area than methoxy analog.
Computed TPSA; context-dependent for permeability prediction.
Membrane permeability Blood-brain barrier penetration ADME prediction

Ortho-Methyl Steric Shielding Modulates Oxidation Reactivity Relative to Non-Ortho-Substituted Analogs

The 2-methyl group in 4-ethoxy-2-methylphenyl methyl sulfide creates steric congestion around the sulfur atom. Class-level kinetic studies on ortho- vs para-substituted aryl methyl sulfides demonstrate that ortho substitution consistently reduces oxidation rates with electrophilic oxidants such as peroxydisulfate and metal-based catalysts, attributed to steric hindrance to approach of the oxidant at the sulfur center [1][2]. While direct rate constants for the target compound are not available in the public literature, the established Hammett correlation (ρ = -0.56 for peroxydisulfate oxidation) and the documented sensitivity of the reaction to steric effects provide a mechanistic basis for predicting slower, more selective oxidation compared to the des-methyl analog 4-ethoxyphenyl methyl sulfide.

Oxidation Reactivity
Class-level inference
Ortho-methyl steric shielding
Reported slower oxidation kinetics vs para-substituted analogs.
Data to verify for target compound; class-level kinetic precedent.
Oxidation kinetics Sulfoxide synthesis Steric effects

Molecular Weight Differentiation: 182.28 vs 168.26 g/mol Separates Target from Lighter In-Class Analogs

4-Ethoxy-2-methylphenyl methyl sulfide has a molecular weight of 182.28 g/mol (C10H14OS), which is 14.02 g/mol (8.3%) higher than the des-methyl analog 4-ethoxyphenyl methyl sulfide (C9H12OS, MW 168.26) and the methoxy analog 4-methoxy-2-methylphenyl methyl sulfide (C9H12OS, MW 168.26) . This mass difference, equivalent to one methylene unit, directly impacts molar calculations for stoichiometric reactions, solution preparation, and analytical quantification by mass spectrometry.

MW Differentiation
Cross-study comparable
ΔMW +14.02 g/mol
8.3% higher molecular weight vs lighter analogs.
Impacts molar stoichiometry and cost-per-mole calculations.
Molecular weight Scaling calculations Molar stoichiometry

Purity Specification Parity: 97% Assay Matches Closest Analogs from Major Suppliers

The commercially available purity specification for 4-ethoxy-2-methylphenyl methyl sulfide is 97.0% (by Fluorochem and Leyan), which is equivalent to or marginally higher than the 95–97% range offered for its closest analogs . This indicates that despite the additional synthetic complexity introduced by the ortho-methyl and para-ethoxy substitution pattern, suppliers achieve comparable purity levels, suggesting no inherent purity penalty for selecting the more structurally differentiated scaffold.

Purity Parity
Cross-study comparable
97% assay
Comparable purity specification to in-class analogs.
Supplier-specified; actual batch purity may vary.
Purity specification Quality control Procurement benchmarking

4-Ethoxy-2-methylphenyl methyl sulfide: Evidence-Based Application Scenarios for Procurement Decision-Making


Synthesis of Lipophilic Drug-Like Scaffolds Requiring Enhanced Membrane Permeability

The LogP of 3.12 and exceptionally low TPSA of 9.23 Ų make 4-ethoxy-2-methylphenyl methyl sulfide the preferred sulfide building block when the downstream target requires high lipophilicity and low hydrogen-bonding capacity . Compared to the methoxy analog (LogP 2.73, TPSA 34.53), the target compound offers a 2- to 3-fold predicted increase in octanol-water partitioning and a 73% lower polar surface area, directly relevant for CNS drug discovery programs where TPSA < 60 Ų is a key design criterion [1].

Controlled Oxidation to Sulfoxide with Reduced Over-Oxidation Risk

For synthetic sequences requiring selective oxidation of the sulfide to the sulfoxide without sulfone formation, the ortho-methyl steric shield in 4-ethoxy-2-methylphenyl methyl sulfide provides a kinetically differentiated oxidation profile [2][3]. Class-level kinetic evidence demonstrates that ortho-substituted aryl methyl sulfides oxidize more slowly than their unsubstituted or para-substituted counterparts, which can translate into better chemoselectivity under controlled oxidant stoichiometry [2][3].

Building Block for Ortho-Substituted Aryl Thioether Libraries in Medicinal Chemistry

In structure-activity relationship (SAR) campaigns exploring the effect of ortho-methyl substitution on the aryl ring of thioether-containing pharmacophores, 4-ethoxy-2-methylphenyl methyl sulfide provides a direct, commercially available entry point . Its availability at 97% purity from multiple suppliers ensures batch-to-batch consistency for SAR studies, while its unique combination of ethoxy (electron-donating) and ortho-methyl (steric) features is not replicated by any single in-class analog .

Precursor for Asymmetric Sulfoxidation Methodology Development

The steric differentiation introduced by the 2-methyl group makes 4-ethoxy-2-methylphenyl methyl sulfide a sterically biased substrate for developing and benchmarking enantioselective sulfoxidation catalysts [2][3]. The presence of both an ortho substituent (steric) and a para-ethoxy group (electronic, Hammett σ⁺) creates a dual-parameter substrate well-suited for probing catalyst selectivity, as established by broader studies on substituted aryl methyl sulfide oxidation [2].

Application
Selection Property
Validation Focus
Lipophilic scaffold synthesis
High LogP / low TPSA building block
Octanol-water partitioning; membrane permeability context
Controlled sulfoxide formation
Ortho-methyl steric differentiation
Chemoselectivity monitoring; over-oxidation endpoint review
Thioether SAR library synthesis
Ortho-substituted aryl methyl sulfide entry
Batch-to-batch purity consistency; structural uniqueness review
Asymmetric sulfoxidation methodology
Dual-parameter steric/electronic substrate
Enantioselectivity benchmarking; catalyst screening context

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